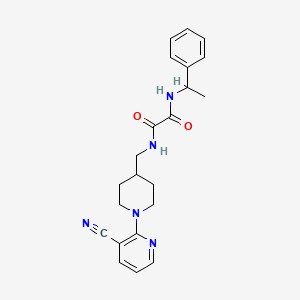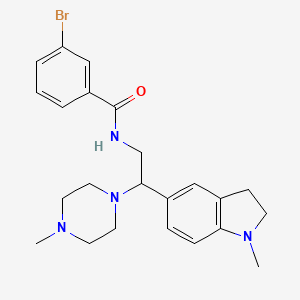![molecular formula C11H8Cl2N2O2S B2558240 2-[2-(3,5-ジクロロアニリノ)-1,3-チアゾール-4-イル]酢酸 CAS No. 927983-67-3](/img/structure/B2558240.png)
2-[2-(3,5-ジクロロアニリノ)-1,3-チアゾール-4-イル]酢酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound is of particular interest in medicinal chemistry due to its potential therapeutic applications.
科学的研究の応用
2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives with potential biological activities.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent, given its ability to inhibit certain cellular pathways involved in tumor growth.
作用機序
Target of Action
The primary targets of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .
Mode of Action
2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid acts by inhibiting the activity of the cyclooxygenase enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the production of these inflammatory mediators .
生化学分析
Biochemical Properties
2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It has been shown to bind to cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the inflammatory response . The interaction with these enzymes inhibits their activity, leading to a reduction in the production of pro-inflammatory mediators such as prostaglandins. Additionally, this compound may interact with other proteins involved in the inflammatory pathway, further modulating the biochemical environment.
Cellular Effects
The effects of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid on various cell types have been extensively studied. In immune cells, such as macrophages and neutrophils, this compound reduces the production of inflammatory cytokines, thereby dampening the inflammatory response . In epithelial cells, it has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. The compound’s impact on gene expression includes the downregulation of genes associated with inflammation and the upregulation of anti-inflammatory genes, highlighting its potential as an anti-inflammatory agent.
Molecular Mechanism
At the molecular level, 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid exerts its effects primarily through enzyme inhibition. By binding to the active sites of COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . This binding is facilitated by the thiazole ring, which interacts with specific amino acid residues in the enzyme’s active site. Additionally, the dichloroaniline moiety enhances the compound’s binding affinity and specificity. This dual interaction mechanism ensures effective inhibition of the target enzymes, leading to a significant reduction in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, maintaining its activity over extended periods. It may undergo degradation in the presence of strong acids or bases. Long-term studies have shown that continuous exposure to this compound can lead to sustained anti-inflammatory effects, with minimal adverse effects on cellular function . These findings suggest that the compound is both effective and stable for long-term use in biochemical research.
Dosage Effects in Animal Models
In animal models, the effects of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid vary with dosage. At low to moderate doses, the compound effectively reduces inflammation without causing significant toxicity . At higher doses, some adverse effects, such as gastrointestinal irritation and liver toxicity, have been observed. These effects are likely due to the compound’s interaction with off-target enzymes and proteins. Therefore, careful dosage optimization is crucial to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites are then excreted via the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of certain metabolites, potentially affecting overall metabolic homeostasis. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is transported and distributed through both passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cells, the compound tends to accumulate in the cytoplasm and can be transported to various organelles, depending on its interactions with intracellular proteins.
Subcellular Localization
The subcellular localization of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid is primarily in the cytoplasm, where it exerts its biochemical effects . It may also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, depending on the presence of targeting signals or post-translational modifications. These localizations are crucial for the compound’s activity, as they determine its accessibility to target enzymes and proteins.
準備方法
The synthesis of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of 3,5-dichloroaniline with a thiazole derivative under specific conditions. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
類似化合物との比較
2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid can be compared with other thiazole derivatives, such as:
Diclofenac: A well-known non-steroidal anti-inflammatory drug with a similar structural motif but different functional groups.
Sulfathiazole: An antimicrobial agent that also contains a thiazole ring but differs in its substitution pattern.
The uniqueness of 2-[2-(3,5-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid lies in its specific substitution pattern and the presence of both dichloroanilino and acetic acid moieties, which contribute to its distinct biological activities and potential therapeutic applications.
特性
IUPAC Name |
2-[2-(3,5-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-6-1-7(13)3-8(2-6)14-11-15-9(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOJLVAZZSOBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC2=NC(=CS2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-methoxyphenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2558160.png)
![1-[3-(Oxan-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2558161.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2558163.png)




![2-[(Adamantane-1-carbonyl)-amino]-3-(1H-indol-3-yl)-propionic acid](/img/structure/B2558173.png)

![3-(2-chlorobenzyl)-5-(4-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2558175.png)


